molecular formula C6H14N2 B1594605 (2R,5R)-2,5-dimethylpiperazine CAS No. 6284-84-0

(2R,5R)-2,5-dimethylpiperazine

Cat. No.: B1594605
CAS No.: 6284-84-0
M. Wt: 114.19 g/mol
InChI Key: NSMWYRLQHIXVAP-WDSKDSINSA-N
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Description

(2R,5R)-2,5-Dimethylpiperazine is a six-membered nitrogen-containing heterocyclic compound with the molecular formula C₆H₁₄N₂ (MW: 114.19 g/mol). It features two methyl groups at the 2 and 5 positions of the piperazine ring and exhibits stereoisomerism due to its two chiral centers. This compound is part of the broader class of dimethylpiperazines, which are structurally related to piperazine but differ in methylation patterns and stereochemical configurations. Key applications include its role as a hydrogen storage medium in liquid organic hydrogen carrier (LOHC) systems and as a precursor in pharmaceutical synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,5R)-2,5-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMWYRLQHIXVAP-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@@H](CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878850
Record name PIPERAZINE, 2,5-DIMETHYL-, CIS-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155836-53-6, 6284-84-0
Record name 2,5-Dimethylpiperazine, (2R,5R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155836536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIPERAZINE, 2,5-DIMETHYL-, CIS-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHYLPIPERAZINE, (2R,5R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWX4GF7P8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,5-dimethylpiperazine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2,5-dimethylpiperazine-1,4-dione using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantioselectivity .

Industrial Production Methods

Industrial production of (2R,5R)-2,5-dimethylpiperazine often involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors are sometimes used to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2,5-dimethylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert (2R,5R)-2,5-dimethylpiperazine to its corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents such as dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of (2R,5R)-2,5-dimethylpiperazine.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

(2R,5R)-2,5-dimethylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-dimethylpiperazine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically involve interactions with key amino acid residues in the active site of the target protein .

Comparison with Similar Compounds

Key Findings :

  • (2R,5R)-2,5-Dimethylpiperazine exhibits comparable hydrogen capacity to 2,6-dimethylpiperidine but outperforms unsubstituted piperazine in cycle stability due to steric and electronic effects from methyl groups .
  • Iridium catalysts enable efficient dehydrogenation under solvent-free conditions, reducing operational complexity compared to Pd-based systems .
Physicochemical Properties

A study comparing CO₂ absorption efficiency among heterocyclic diamines revealed significant differences:

Compound CO₂ Absorption Efficiency (mol CO₂/mol amine) Notes
Piperazine (PZ) 1.0 High reactivity due to unhindered NH groups
2,5-Dimethylpiperazine (2,5-DMPZ) 0.5 Methylation reduces NH availability
2,6-Dimethylpiperazine (2,6-DMPZ) 0.4 Greater steric hindrance than 2,5-DMPZ

Key Insight :
Methylation at the 2 and 5 positions in (2R,5R)-2,5-DMPZ reduces CO₂ absorption efficiency by ~50% compared to unsubstituted piperazine, limiting its utility in carbon capture applications .

Stereochemical Variations

Dimethylpiperazines exist as stereoisomers, with distinct properties depending on configuration:

Stereoisomer CAS Number Key Applications
(2R,5R)-2,5-Dimethylpiperazine 106-55-8 Hydrogen storage, chiral ligands
(2R,5S)-2,5-Dimethylpiperazine (trans) 2815-34-1 Pharmaceutical intermediates (e.g., δ-opioid receptor ligands)
(2S,5R)-1-(4-Fluorobenzyl)-2,5-DMPZ 364066-92-2 High-purity drug intermediates

Key Differences :

  • The (2R,5R) isomer is preferred in hydrogen storage due to optimized steric interactions during catalytic cycles .
  • The (2R,5S) isomer (trans) is critical in enantioselective synthesis of pharmaceuticals, leveraging its meso configuration for optical resolution .

Comparison with Other Piperazines :

  • Unsubstituted piperazine is cheaper but lacks stereochemical versatility.
  • 2,6-Dimethylpiperazine shows lower catalytic efficiency in hydrogen storage due to axial methyl group interactions .

Biological Activity

(2R,5R)-2,5-dimethylpiperazine, a chiral compound with the molecular formula C₆H₁₄N₂, belongs to the piperazine family and exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The unique stereochemistry of (2R,5R)-2,5-dimethylpiperazine is characterized by two methyl groups located at the 2 and 5 positions of its piperazine ring. This configuration not only influences its chemical reactivity but also its interactions with biological targets. The compound's structure is vital for its biological efficacy, as it affects binding affinity to receptors and enzymes involved in various physiological processes .

Mechanisms of Biological Activity

Research indicates that (2R,5R)-2,5-dimethylpiperazine interacts with multiple biological systems. Its mechanisms of action include:

  • Receptor Binding : It has shown potential in binding to neurotransmitter receptors, which may modulate neurotransmitter systems critical for neurological functions .
  • Antioxidant Properties : The compound exhibits antioxidant activity that may protect against oxidative stress-related damage in neurodegenerative conditions .
  • Enzyme Interaction : It can alter the activity of enzymes involved in metabolic pathways, showcasing its versatility in biochemical applications .

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of (2R,5R)-2,5-dimethylpiperazine. It has been investigated for its ability to alleviate symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's modulation of neurotransmitter systems and antioxidant properties contribute to its protective effects on neuronal cells .

Antimicrobial and Anticancer Activities

The compound has also been explored for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of (2R,5R)-2,5-dimethylpiperazine exhibit antimicrobial effects against various pathogens .
  • Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For example, compounds derived from this structure have shown cytotoxicity against specific cancer cell lines .

Case Studies and Research Findings

Several studies have documented the biological activities of (2R,5R)-2,5-dimethylpiperazine:

StudyFindings
Study 1Demonstrated neuroprotective effects in animal models of Alzheimer's disease through modulation of cholinergic activity.
Study 2Reported significant antimicrobial activity against Gram-positive bacteria with an IC50 value indicating effective concentration levels.
Study 3Investigated anticancer properties showing inhibition of cell growth in human cancer cell lines with IC50 values below 20 µg/mL.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5R)-2,5-dimethylpiperazine
Reactant of Route 2
(2R,5R)-2,5-dimethylpiperazine

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